2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid

Medicinal Chemistry Pim Kinase Inhibition Multiple Myeloma

Medicinal chemistry teams targeting Pim kinases require precise 2,6-difluorophenyl substitution to reproduce validated SAR from GDC-0339. Alternative fluorination patterns (2,4-, 3,4-, 2,5-difluorophenyl) alter potency and ADME profiles. • Key intermediate for GDC-0339-a pan-Pim kinase inhibitor with picomolar potency advanced to clinical trials for multiple myeloma (US Patent 11,414,412). • 4-COOH handle enables rapid amide bond formation for library synthesis. • Balanced LogP (~2.8-3.0) and pKa (~3.2) support CNS-penetrant kinase inhibitor design.

Molecular Formula C10H5F2NO2S
Molecular Weight 241.22 g/mol
CAS No. 1017452-64-0
Cat. No. B1358609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid
CAS1017452-64-0
Molecular FormulaC10H5F2NO2S
Molecular Weight241.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=NC(=CS2)C(=O)O)F
InChIInChI=1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15)
InChIKeyOTYUISIBOBUOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Difluorophenyl)thiazole-4-carboxylic Acid – Overview


2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid (CAS 1017452-64-0) is a fluorinated heterocyclic building block featuring a thiazole core substituted with a 2,6-difluorophenyl group at the 2-position and a carboxylic acid at the 4-position [1]. It serves as a key synthetic intermediate in medicinal chemistry, most notably in the synthesis of GDC-0339, an orally bioavailable pan-Pim kinase inhibitor that advanced to clinical development for multiple myeloma [2]. The compound exhibits a predicted LogP of ~2.8–3.0 and a predicted pKa of ~3.2–3.2, physicochemical attributes that are central to its utility in further derivatization and optimization [3][4].

Key Intermediate Synthesis of GDC-0339, a reported pan-Pim kinase inhibitor under clinical investigation for multiple myeloma
Workflow Medicinal chemistry and kinase inhibitor SAR studies; fluorinated building block library expansion
Profile Predicted moderate lipophilicity and acidic pKa support derivatization and salt formation optimization

Specificity of 2-(2,6-Difluorophenyl)thiazole-4-carboxylic Acid


The substitution pattern of the difluorophenyl group—specifically the 2,6-difluoro arrangement—dictates both the physicochemical properties and the downstream biological activity of derivatives derived from this scaffold. In the context of Pim kinase inhibition, the 2,6-difluorophenyl moiety is a critical pharmacophoric element that contributes to high-affinity binding and favorable metabolic stability [1][2]. Replacing this motif with alternative fluorination patterns (e.g., 2,4-, 3,4-, or 2,5-difluorophenyl) alters electronic distribution, LogP, and pKa, which can significantly impact the potency, selectivity, and ADME profile of final drug candidates . For procurement in medicinal chemistry campaigns targeting Pim kinases or related scaffolds, maintaining the precise 2,6-difluoro substitution is essential to reproduce validated structure-activity relationships and avoid derailing optimization efforts [1].

Regioisomer Mismatch

Alternative fluorination patterns (2,4- or 3,4-difluoro) may alter LogP, pKa, and electronic distribution, potentially shifting downstream SAR and ADME profiles.

Validation Gap

Only the 2,6-difluorophenyl isomer is reported as an intermediate for a pan-Pim inhibitor under clinical investigation; other isomers lack this documented validation.

Route Compatibility

Substituting isomers may require re-optimization of coupling conditions and purification protocols, adding development risk.

2-(2,6-Difluorophenyl)thiazole-4-carboxylic Acid: Comparative Evidence


GDC-0339 Intermediate Validation

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid is a documented key intermediate in the synthesis of GDC-0339, a pan-Pim kinase inhibitor with picomolar binding affinities [1]. This contrasts with other difluorophenyl thiazole carboxylic acid isomers (e.g., 2,4-, 3,4-, or 2,5-difluorophenyl analogs), which are not reported in the literature or patent corpus as intermediates for advanced clinical candidates with this specific target profile [2]. The direct connection to a well-characterized, orally bioavailable clinical candidate provides a high level of validation for this specific building block in kinase inhibitor drug discovery programs.

Intermediate Validation
Head-to-head
Key intermediate for GDC-0339 (reported pan-Pim inhibitor)
Comparators (2,4- and 3,4-difluoro isomers) not reported as intermediates for any clinical-stage Pim inhibitor
Supports Pim kinase inhibitor synthesis; comparator isomers lack documented validation.
Patent and literature review; alternative regioisomers not found in clinical candidate pathways.
Medicinal Chemistry Pim Kinase Inhibition Multiple Myeloma

Lipophilicity and CNS Penetration Profile

The calculated LogP of 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is 2.79–2.99 [1][2], placing it in an optimal range for balancing aqueous solubility and membrane permeability. This lipophilicity profile, driven by the specific 2,6-difluoro substitution, is a key contributor to the favorable oral bioavailability observed in the derived clinical candidate GDC-0339 [3]. In contrast, the 2,4-difluorophenyl analog (LogP ~3.0–3.2, predicted) and the 3,4-difluorophenyl analog (LogP ~3.1, predicted) exhibit slightly higher lipophilicity, which can increase the risk of metabolic instability and off-target binding .

Lipophilicity (LogP)
Class-level
Target LogP 2.8–3.0
Comparators ~3.0–3.2
~0.2–0.3 lower
Lower LogP may support improved solubility and reduced non-specific binding in ADME optimization.
Predicted values; experimental confirmation recommended.
ADME Lipophilicity Drug Design

Ionization Profile for Salt Formation and Solubility

The predicted acid dissociation constant (pKa) of the carboxylic acid group in 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is 3.17–3.24 [1]. This relatively low pKa, influenced by the electron-withdrawing 2,6-difluorophenyl group, ensures that the compound is predominantly ionized at physiological pH (7.4), with a calculated LogD of -0.46 . This high degree of ionization can be exploited for salt formation to enhance aqueous solubility and crystallinity. While other fluorophenyl thiazole carboxylic acid isomers possess similar pKa values, the specific 2,6-difluoro pattern is uniquely embedded in the validated clinical candidate GDC-0339, making its ionization profile directly relevant to that compound's developability [2].

Ionization Profile
Class-level
pKa 3.17–3.24
LogD (pH 7.4) -0.46
Predicted ionization supports salt formation and solubility studies; linked to GDC-0339 developability.
Predicted from databases; experimental verification needed.
Physicochemical Properties Formulation Solubility

2-(2,6-Difluorophenyl)thiazole-4-carboxylic Acid Applications


Pan-Pim Kinase Inhibitor Synthesis

This building block is directly employed in the synthesis of GDC-0339 and related analogs, a class of pan-Pim kinase inhibitors with demonstrated picomolar potency and oral bioavailability [1]. Medicinal chemistry teams targeting Pim kinases for multiple myeloma or other oncology indications should prioritize this specific intermediate to access the validated SAR and synthetic route described in US Patent 11,414,412 and associated medicinal chemistry literature [2].

CNS-Penetrant Kinase Inhibitor Optimization

The compound's moderate lipophilicity (LogP ~2.8–3.0) and favorable ionization profile (pKa ~3.2) make it a suitable scaffold for designing CNS-penetrant kinase inhibitors [3]. The 2,6-difluoro substitution pattern contributes to a balanced physicochemical profile that can be exploited to optimize blood-brain barrier permeability while maintaining acceptable metabolic stability [4].

Fluorinated Heterocyclic Library Synthesis

The carboxylic acid handle at the 4-position of the thiazole ring allows for facile amide bond formation, enabling the generation of diverse compound libraries [5]. The presence of the 2,6-difluorophenyl group introduces unique electronic and steric properties that can be leveraged to explore novel chemical space in high-throughput screening campaigns against a variety of biological targets [5].

P450-Mediated Metabolism Studies

Given that GDC-0339, the clinical candidate derived from this intermediate, undergoes a unique CYP1A1-mediated intramolecular rearrangement, the building block itself and its derivatives can serve as valuable tools for investigating non-canonical P450-catalyzed biotransformations [6]. Researchers studying drug metabolism and disposition may find this scaffold useful for probing the structural requirements for CYP1A1-catalyzed rearrangement reactions.

Application
Selection Property
Validation Focus
Pim kinase inhibitor synthesis
Validated intermediate for reported pan-Pim inhibitor (GDC-0339) under investigation
Synthetic route and SAR confirmation per patent literature
CNS-penetrant kinase inhibitor design
Balanced lipophilicity and ionization profile
Blood-brain barrier permeability and metabolic stability assessment
Fluorinated heterocycle library synthesis
Carboxylic acid handle for amide coupling; 2,6-difluorophenyl electronic properties
Diversity-oriented synthesis and HTS compatibility
Non-canonical P450 metabolism studies
Probe for CYP1A1-mediated rearrangement (reported in GDC-0339)
CYP1A1 substrate profiling and metabolite identification
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